molecular formula C12H15NO3 B3363131 2-(3-acetylphenoxy)-N,N-dimethylacetamide CAS No. 1016886-24-0

2-(3-acetylphenoxy)-N,N-dimethylacetamide

Cat. No. B3363131
CAS RN: 1016886-24-0
M. Wt: 221.25 g/mol
InChI Key: IOABPQYQHMAXJL-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N,N-dimethylacetamide, also known as 2-APDM, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a versatile reactant and has been used in a variety of chemical reactions, such as the synthesis of aminopyridines and other heterocyclic compounds. 2-APDM is also used in the synthesis of compounds for use in scientific research and in the development of new drugs.

Scientific Research Applications

X-ray Powder Diffraction Characterization

N-derivatives of related compounds, including 2-(4-chloro-3,5-dimethylphenoxy)-N-substituted acetamides, have been characterized using X-ray powder diffraction. This characterization aids in the identification of potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Efficient Acetylation of Amines

Dimethylacetamide (DMAc) has been shown to act as an efficient source for acetyl and dimethylamine gas, facilitating the acetylation of amines. This represents a convenient alternative to other acetylation methods, which is relevant to the synthesis of various compounds including those related to 2-(3-acetylphenoxy)-N,N-dimethylacetamide (Chikkulapalli et al., 2015).

Fluorescent Probe for Carbonyl Compounds

2-Aminooxy-N derivatives have been used as molecular probes for trace measurement of carbonyl compounds in water samples, highlighting their potential in environmental monitoring (Houdier et al., 2000).

Structural and Gas Adsorption Studies

Metal-organic frameworks synthesized using related dimethylacetamide compounds have been explored for their structural properties and potential applications in gas storage and separation (Zhang et al., 2015).

Anticancer Drug Synthesis

N-derivatives similar to 2-(3-acetylphenoxy)-N,N-dimethylacetamide have been synthesized and studied for their potential as anticancer drugs, using molecular docking analyses targeting specific receptors (Sharma et al., 2018).

Solvent Utilization in Synthesis

N,N-Dimethylformamide and dimethylacetamide, closely related to the compound of interest, have been widely used as multipurpose reagents in the synthesis of various compounds, underlining their versatility in chemical synthesis (Le Bras & Muzart, 2018).

properties

IUPAC Name

2-(3-acetylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)10-5-4-6-11(7-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABPQYQHMAXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetylphenoxy)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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